molecular formula C10H8ClF3 B8002219 1-Allyl-4-chloro-2-trifluoromethyl-benzene

1-Allyl-4-chloro-2-trifluoromethyl-benzene

Cat. No.: B8002219
M. Wt: 220.62 g/mol
InChI Key: REGRONBFJIUPOH-UHFFFAOYSA-N
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Description

1-Allyl-4-chloro-2-trifluoromethyl-benzene is an organic compound characterized by the presence of an allyl group, a chloro substituent, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-chloro-2-trifluoromethyl-benzene can be synthesized through various methods. One common approach involves the allylation of 4-chloro-2-trifluoromethyl-benzene using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale allylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-chloro-2-trifluoromethyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Catalysts like palladium on carbon or lithium aluminum hydride are employed for reduction processes.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include epoxides, aldehydes, and carboxylic acids.

    Reduction Reactions: Products include alkanes and alcohols.

Scientific Research Applications

1-Allyl-4-chloro-2-trifluoromethyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allyl-4-chloro-2-trifluoromethyl-benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-1-prop-2-enyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGRONBFJIUPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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